Cas no 1259171-34-0 (6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide)
![6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1259171-34-0x500.png)
6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide
- EN300-26597164
- 6-chloro-N-[1-[4-(propanoylamino)phenyl]ethyl]pyridazine-3-carboxamide
- Z1147460274
- 1259171-34-0
- AKOS033109753
-
- インチ: 1S/C16H17ClN4O2/c1-3-15(22)19-12-6-4-11(5-7-12)10(2)18-16(23)13-8-9-14(17)21-20-13/h4-10H,3H2,1-2H3,(H,18,23)(H,19,22)
- InChIKey: RANZEEHEQOBNSN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(NC(C)C2C=CC(=CC=2)NC(CC)=O)=O)N=N1
計算された属性
- せいみつぶんしりょう: 332.1040035g/mol
- どういたいしつりょう: 332.1040035g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84Ų
- 疎水性パラメータ計算基準値(XlogP): 2
6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26597164-0.05g |
6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide |
1259171-34-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide 関連文献
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6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamideに関する追加情報
Comprehensive Overview of 6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide (CAS No. 1259171-34-0)
The compound 6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide (CAS No. 1259171-34-0) is a specialized pyridazine derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloro-substituted pyridazine core and a propanamidophenyl side chain, makes it a subject of interest for researchers exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in contemporary scientific discourse.
In recent years, the demand for heterocyclic compounds like 6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide has surged due to their versatility in drug discovery. Searches for "pyridazine-based inhibitors" or "amide derivatives in medicinal chemistry" reflect growing curiosity about such molecules. This compound’s carboxamide moiety is particularly noteworthy, as it often enhances binding affinity to biological targets, a feature highly sought after in the development of enzyme inhibitors and receptor modulators.
The synthesis of CAS No. 1259171-34-0 involves multi-step organic reactions, including amide coupling and halogenation, which are well-documented in peer-reviewed literature. Researchers frequently inquire about "synthetic routes for chloro-pyridazine carboxamides" or "optimization of propanamido-phenyl derivatives," highlighting the compound’s technical appeal. Its moderate lipophilicity and hydrogen-bonding capacity further contribute to its utility in structure-activity relationship (SAR) studies.
Beyond pharmaceuticals, 6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide has garnered attention in agrochemical research. Queries like "pyridazine herbicides" or "amide-functionalized pesticides" align with its potential as a lead compound for crop protection agents. The chloro and amide groups may interact with plant-specific enzymes, offering a pathway to novel eco-friendly agrochemicals—a hot topic amid rising global focus on sustainable agriculture.
Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry, techniques frequently searched by quality control professionals. Stability studies under varying pH and temperature conditions are also critical, as evidenced by queries such as "degradation pathways of pyridazine carboxamides." Such data ensure its suitability for long-term storage and formulation.
In conclusion, 6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide (CAS No. 1259171-34-0) represents a compelling case study in the intersection of medicinal chemistry and agrochemical innovation. Its structural features and broad applicability continue to inspire research, addressing pressing questions in both human health and environmental sustainability.
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